molecular formula C16H21ClN4O4 B177380 1-Deaza-2-chloro-N(6)-cyclopentyladenosine CAS No. 113646-62-1

1-Deaza-2-chloro-N(6)-cyclopentyladenosine

Cat. No. B177380
M. Wt: 368.81 g/mol
InChI Key: ZQSTWOIIMKNFPE-DSPGLSBSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Deaza-2-chloro-N(6)-cyclopentyladenosine is a chemical compound that belongs to the class of adenosine receptor agonists. It has been extensively studied for its potential applications in the field of medicine and biochemistry.

Mechanism Of Action

1-Deaza-2-chloro-N(6)-cyclopentyladenosine acts by binding to the adenosine A1 receptor and activating it. This leads to a series of downstream signaling events that ultimately result in the desired physiological effects. The activation of the adenosine A1 receptor can lead to the inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects.

Biochemical And Physiological Effects

1-Deaza-2-chloro-N(6)-cyclopentyladenosine has been shown to have a number of biochemical and physiological effects. It has been shown to have a potent vasodilatory effect, which makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases. It has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Deaza-2-chloro-N(6)-cyclopentyladenosine in lab experiments include its high selectivity for the adenosine A1 receptor, its potent vasodilatory and anti-inflammatory effects, and its potential applications in the treatment of various diseases. However, there are also some limitations associated with its use, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on 1-Deaza-2-chloro-N(6)-cyclopentyladenosine. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient and cost-effective synthesis methods. Additionally, there is a need for more in-depth studies on the safety and toxicity of this compound. Overall, 1-Deaza-2-chloro-N(6)-cyclopentyladenosine has the potential to be a valuable tool for researchers in the fields of medicine and biochemistry.

Synthesis Methods

The synthesis of 1-Deaza-2-chloro-N(6)-cyclopentyladenosine involves the reaction of 2-chloroadenosine and cyclopentylamine in the presence of a deazapurine base catalyst. The reaction is carried out in anhydrous dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using high-performance liquid chromatography (HPLC) to obtain pure 1-Deaza-2-chloro-N(6)-cyclopentyladenosine.

Scientific Research Applications

1-Deaza-2-chloro-N(6)-cyclopentyladenosine has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to have a high affinity for the adenosine A1 receptor and can be used as a selective agonist for this receptor. This makes it a potential candidate for the treatment of various diseases such as cardiovascular diseases, neurological disorders, and cancer.

properties

CAS RN

113646-62-1

Product Name

1-Deaza-2-chloro-N(6)-cyclopentyladenosine

Molecular Formula

C16H21ClN4O4

Molecular Weight

368.81 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[5-chloro-7-(cyclopentylamino)imidazo[4,5-b]pyridin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H21ClN4O4/c17-11-5-9(19-8-3-1-2-4-8)12-15(20-11)21(7-18-12)16-14(24)13(23)10(6-22)25-16/h5,7-8,10,13-14,16,22-24H,1-4,6H2,(H,19,20)/t10-,13-,14-,16-/m1/s1

InChI Key

ZQSTWOIIMKNFPE-DSPGLSBSSA-N

Isomeric SMILES

C1CCC(C1)NC2=CC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl

SMILES

C1CCC(C1)NC2=CC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl

Canonical SMILES

C1CCC(C1)NC2=CC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl

Other CAS RN

113646-62-1

synonyms

1-DCCA
1-deaza-2-chloro-N(6)-cyclopentyladenosine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.